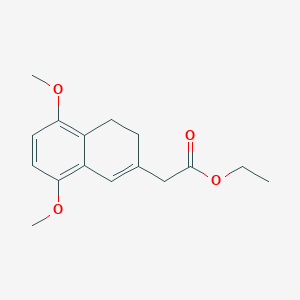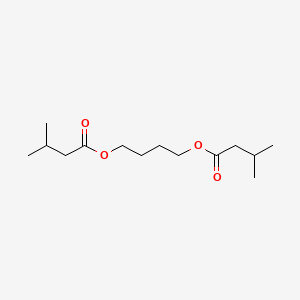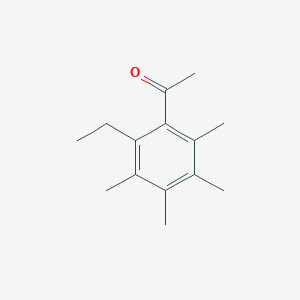![molecular formula C12H16F2N4O2 B14007776 1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] CAS No. 13907-99-8](/img/structure/B14007776.png)
1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] is a chemical compound with the molecular formula C₁₂H₁₆F₂N₄O₂ It is characterized by the presence of two urea groups attached to a benzene ring, with each urea group further substituted with a 2-fluoroethyl group
Méthodes De Préparation
The synthesis of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] typically involves the reaction of 1,4-diaminobenzene with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with biological molecules, influencing their activity. The fluoroethyl groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea] can be compared with similar compounds such as:
- 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]
- 1,1’-Benzene-1,4-diylbis[3-(2-bromoethyl)urea]
These compounds share a similar core structure but differ in the substituents attached to the urea groups. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence their chemical reactivity and biological activity, highlighting the uniqueness of 1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea].
Propriétés
Numéro CAS |
13907-99-8 |
|---|---|
Formule moléculaire |
C12H16F2N4O2 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-[4-(2-fluoroethylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C12H16F2N4O2/c13-5-7-15-11(19)17-9-1-2-10(4-3-9)18-12(20)16-8-6-14/h1-4H,5-8H2,(H2,15,17,19)(H2,16,18,20) |
Clé InChI |
NNUOIMVEXIIHOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCCF)NC(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)


![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)

![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)


